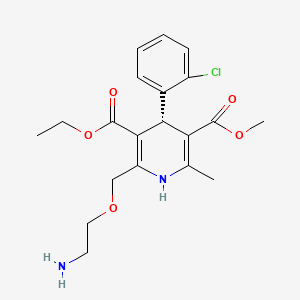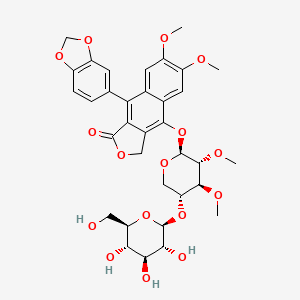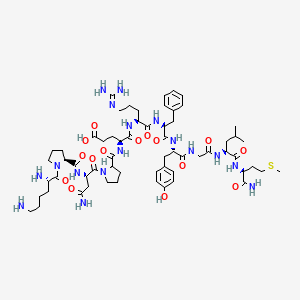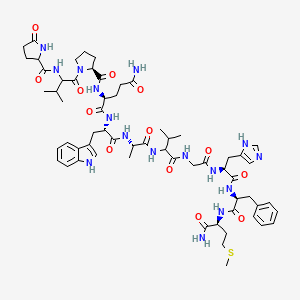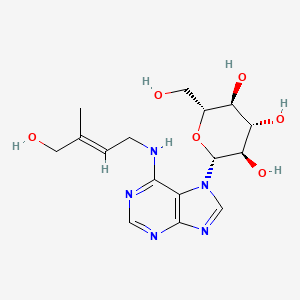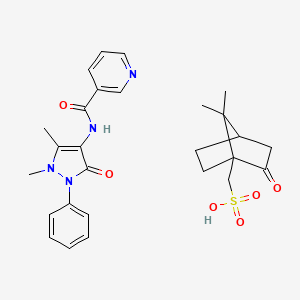
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine
Overview
Description
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine (NTPQ) is a novel compound belonging to the class of quinazolin-4-amines. It has been studied for its potential applications in various scientific fields, such as in vivo and in vitro research, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for laboratory experiments. NTPQ has been found to have a wide range of benefits and applications, and it is expected to be further explored in the future.
Scientific Research Applications
Cancer Research
NIH-12848 has been identified as a potential therapeutic agent in the field of oncology. It acts as an inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 gamma (PIP4K2C) , which is implicated in the regulation of cell growth and survival . By inhibiting PIP4K2C, NIH-12848 may help to control the proliferation of cancer cells, making it a valuable compound for cancer research.
Molecular Pharmacology
As a selective inhibitor of PI5P4Kγ , NIH-12848 is used to study the enzyme’s role in various cellular processes. Its ability to inhibit the enzyme with high specificity makes it a useful tool for dissecting the molecular pathways regulated by PI5P4Kγ .
Cell Biology
In cell biology, NIH-12848 is used to investigate the role of PI5P4Kγ in membrane dynamics and trafficking. It has been shown to block the translocation of Na+/K±ATPase to the plasma membrane in kidney cortical collecting duct cells, which is crucial for understanding cell volume regulation and ion homeostasis .
Mechanism of Action
Target of Action
NIH-12848, also known as N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, is a putative inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) . PI5P4Kγ is an enzyme that plays a central role in regulating cell signaling pathways, which are often dysfunctional in diseases such as cancer, immunological disorders, and neurodegeneration .
Mode of Action
NIH-12848 interacts with PI5P4Kγ in a non-ATP-competitive, allosteric binding mode . It is suggested to bind at the PI5P binding region, including the activation loop .
Biochemical Pathways
The inhibition of PI5P4Kγ by NIH-12848 affects the phosphoinositide lipid interconversion pathways . These pathways have key functions in membrane trafficking, channel regulation, cell proliferation, and cell stress/death responses . The inhibition of PI5P4Kγ can also reduce endocytic recycling of internalized cargoes .
Result of Action
NIH-12848 has been shown to inhibit the translocation of Na+/K±ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells . This inhibition prevents the formation of ‘domes’ on the culture dish, a phenomenon associated with cell confluence and polarization .
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAEJRHUCSSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








